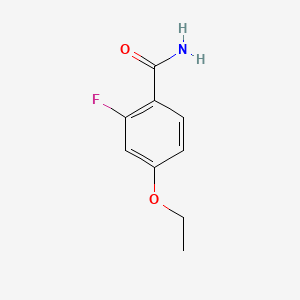

4-Ethoxy-2-fluorobenzamide

Description

Historical Perspectives and Evolution of Fluorinated Benzamide (B126) Research

The study of benzamides has a long history, with initial observations of benzamide's existence in different crystalline forms (polymorphs) dating back to 1832. However, the field of organofluorine chemistry, which deals with compounds containing a carbon-fluorine bond, began to take shape later. The first synthesis of an organofluorine compound, fluoromethane, was reported in 1835, and elemental fluorine was first isolated by Henri Moissan in 1886. numberanalytics.comwikipedia.org

A significant surge in fluorinated compound research occurred in the mid-20th century, driven by wartime technological demands and the discovery of unique material properties, such as those of polytetrafluoroethylene (Teflon) in the 1940s. numberanalytics.comresearchgate.net This era also marked the entry of fluorine into medicinal chemistry. The approval of the first fluorinated drug, Fludrocortisone, in 1954, was a landmark event that catalyzed an exponential growth in the development of fluoro-pharmaceuticals. wikipedia.org Researchers quickly recognized that incorporating fluorine into a molecule could enhance metabolic stability, bioavailability, and binding affinity. wikipedia.org Consequently, the number of fluorinated benzamides and related structures investigated for their potential applications has grown immensely, becoming a distinct and vital branch of medicinal and materials science. researchgate.netjst.go.jpnih.gov

Theoretical Frameworks for Understanding Benzamide Structure and Reactivity

Modern understanding of the structure and reactivity of benzamides, including 4-Ethoxy-2-fluorobenzamide, is heavily reliant on computational chemistry, particularly Density Functional Theory (DFT). e4journal.com DFT has become a powerful tool for predicting molecular properties and reaction mechanisms. researchgate.net

Researchers use DFT calculations to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Electronic Properties: Calculate the distribution of electrons within the molecule to understand its polarity and reactivity. The molecular electrostatic potential (MEP) map, for instance, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. e4journal.comscispace.combohrium.com

Evaluate Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. e4journal.comscispace.com A smaller gap generally implies higher reactivity.

Simulate Vibrational Spectra: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. Comparing these predicted spectra with experimental data helps to confirm the molecule's structure. bohrium.com

These theoretical studies provide a fundamental framework that complements experimental findings, allowing chemists to rationalize observed behaviors and design new synthetic pathways. e4journal.comtandfonline.com For benzamides, DFT can clarify how different substituents influence the reactivity of the amide group and the aromatic ring. researchgate.net

Contextualization of 4-Ethoxy-2-fluorobenzamide within Advanced Organic Synthesis Research

4-Ethoxy-2-fluorobenzamide is a substituted benzamide that serves as a chemical building block in organic synthesis. Its structure, featuring an ethoxy group and a fluorine atom, provides specific steric and electronic properties that can be exploited in the construction of more complex molecules. While extensive research detailing its specific applications in multi-step, advanced syntheses is not widely available in peer-reviewed literature, its utility can be inferred from its structure and the synthesis of its precursors.

The synthesis of the closely related precursor, 4-Ethoxy-2-fluorobenzaldehyde, involves the reaction of 2-fluoro-4-hydroxy-benzaldehyde with iodoethane (B44018) in the presence of a base like potassium carbonate. chemicalbook.com This aldehyde can then be oxidized to the corresponding carboxylic acid (4-ethoxy-2-fluorobenzoic acid), which is the direct precursor to 4-Ethoxy-2-fluorobenzamide. The final step to form the amide would typically involve activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with ammonia (B1221849).

The presence of the fluorine atom and the ethoxy group makes 4-Ethoxy-2-fluorobenzamide a potentially valuable intermediate. The fluorine atom can influence the acidity of adjacent protons and participate in specific interactions, while the ethoxy group modifies the compound's solubility and electronic nature. Structurally similar fluorinated and ethoxylated benzamide fragments are found within larger, more complex molecules investigated in medicinal chemistry, suggesting the role of compounds like 4-Ethoxy-2-fluorobenzamide as key synthetic intermediates. vulcanchem.com

Physicochemical and Spectroscopic Data

Below are key data points for 4-Ethoxy-2-fluorobenzamide and a summary of its expected spectroscopic characteristics based on the functional groups present.

Physicochemical Properties of 4-Ethoxy-2-fluorobenzamide

| Property | Value |

|---|---|

| CAS Number | 1206593-31-8 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

Expected Spectroscopic Features of 4-Ethoxy-2-fluorobenzamide

| Spectrum Type | Expected Key Signals |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (phenyl ring), a quartet and a triplet for the ethoxy group (-OCH₂CH₃), and broad signals for the amide (-NH₂) protons. The chemical shifts would be influenced by the fluorine and ethoxy substituents. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the carbonyl carbon (C=O) of the amide, and the two carbons of the ethoxy group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (two bands, ~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1680-1650 cm⁻¹), N-H bending (amide II band, ~1640-1550 cm⁻¹), C-F stretching (~1250-1000 cm⁻¹), and C-O stretching of the aryl ether (~1250-1200 cm⁻¹). libretexts.org |

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPVCLBFKSZFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Ethoxy 2 Fluorobenzamide

Contemporary Synthesis Approaches for Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. These approaches are broadly applicable to the synthesis of a wide array of benzamides, including 4-Ethoxy-2-fluorobenzamide.

Amidation and Coupling Reactions

The most fundamental approach to forming an amide is the condensation of a carboxylic acid with an amine. However, a direct reaction is often inefficient due to the acid-base reaction between the two components. fishersci.co.uk Consequently, the carboxylic acid group must typically be "activated" to facilitate the reaction.

Common strategies for activation include:

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uknih.gov The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A vast number of coupling reagents have been developed, particularly from the field of peptide synthesis, to promote amide bond formation directly from a carboxylic acid and an amine. hepatochem.com These reagents work by forming a highly reactive intermediate in situ. nih.gov This method avoids the often harsh conditions required for acyl chloride formation. hepatochem.com A general method for synthesizing amides involves the direct coupling of alkali metal carboxylate salts with amines using HBTU as a coupling agent. acs.org

Below is a table summarizing common coupling agents and their characteristics.

| Coupling Reagent | Full Name | Byproducts | Notes |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly efficient, but the DCU byproduct can be difficult to remove. hepatochem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup, making it a popular choice. fishersci.co.uk |

| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | --- | Efficient and widely used for coupling carboxylate salts with amines. acs.org |

| TiCl₄ | Titanium tetrachloride | Titanium oxides | Mediates direct condensation of carboxylic acids and amines, often in pyridine at elevated temperatures. nih.gov |

Stereoselective Synthesis Methodologies

While 4-Ethoxy-2-fluorobenzamide does not possess a stereocenter in its core structure, the field of stereoselective synthesis offers powerful tools for creating chiral amides. A significant area of research is the synthesis of atropisomeric benzamides, which are chiral due to hindered rotation around a single bond. nih.gov

Recent advancements have demonstrated the enantioselective synthesis of these molecules using peptide-based catalysts. nih.govacs.orgnih.gov For instance, a simple tetrapeptide catalyst can be employed in electrophilic aromatic substitution reactions, such as bromination, to achieve high enantioselectivity. acs.orgnih.gov This approach establishes axial chirality by controlling the spatial arrangement of substituents on the aromatic ring. nih.gov While not directly applicable to the achiral target compound, these methodologies highlight the sophisticated strategies available for controlling stereochemistry in modern benzamide (B126) synthesis.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach to synthesis. Transition-metal-free MCRs have been developed for the synthesis of benzamide derivatives. acs.org

One such strategy involves the reaction of arynes, isocyanides, and water. In this process, an aryne is generated in situ and reacts with an isocyanide. The subsequent addition of water furnishes the benzamide derivative in moderate to good yields under mild conditions. acs.org This method allows for the rapid construction of complex benzamide structures from simple starting materials in a single pot. acs.org

Synthesis of Key Precursors and Building Blocks

The synthesis of 4-Ethoxy-2-fluorobenzamide logically proceeds from a key precursor, 4-ethoxy-2-fluorobenzoic acid, or a derivative thereof. The preparation of this and other necessary building blocks relies on established aromatic functionalization techniques.

Derivatization of Fluorinated Benzaldehydes (e.g., 4-Ethoxy-2-fluorobenzaldehyde)

A key intermediate for the target molecule is 4-Ethoxy-2-fluorobenzaldehyde. This compound can be synthesized via a Williamson ether synthesis starting from the corresponding hydroxybenzaldehyde. Specifically, 2-fluoro-4-hydroxybenzaldehyde is treated with an ethylating agent, such as ethyl iodide, in the presence of a base. chemicalbook.com

The reaction details are summarized in the table below.

| Reactant | Reagent(s) | Solvent | Conditions | Yield |

| 2-Fluoro-4-hydroxybenzaldehyde | Ethyl iodide, Potassium carbonate | N,N-dimethylformamide (DMF) | 60 °C, 10 hours | 83% chemicalbook.com |

Once 4-Ethoxy-2-fluorobenzaldehyde is obtained, it can be oxidized to the corresponding carboxylic acid, 4-ethoxy-2-fluorobenzoic acid. This transformation is a standard procedure in organic synthesis, often accomplished using oxidizing agents like potassium permanganate or Jones reagent. The resulting carboxylic acid is the direct precursor needed for the amidation reactions described in section 2.1.1.

Aromatic Functionalization Routes

The synthesis of the necessary fluorinated and ethoxylated aromatic precursors can be achieved through various functionalization routes. The starting material, 2-fluoro-4-hydroxybenzoic acid, is a commercially available building block used in the synthesis of liquid crystals and active pharmaceutical ingredients. ossila.com

Key functionalization strategies include:

Nucleophilic Aromatic Substitution: The fluorine atom can be introduced onto the benzene (B151609) ring via reactions like the Balz-Schiemann reaction or nucleophilic substitution on an appropriately activated precursor. The synthesis of 4-fluorobenzaldehyde, for example, can be achieved through a halogen exchange reaction where 4-chlorobenzaldehyde is heated with potassium fluoride (B91410) in the presence of a phase-transfer catalyst. prepchem.comgoogle.com

Etherification: As demonstrated in the synthesis of 4-ethoxy-2-fluorobenzaldehyde, the ethoxy group is typically installed via Williamson ether synthesis on a phenol precursor. chemicalbook.com

Ullmann Condensation: This reaction is a versatile method for forming carbon-nitrogen or carbon-oxygen bonds. For instance, 2-bromo-4-fluorobenzoic acid can be reacted with aniline (B41778) in a copper-catalyzed Ullmann reaction to produce 4-fluoro-2-(phenylamino)benzoic acid, demonstrating a method for introducing nitrogen substituents onto a functionalized benzene ring. nih.gov

Oxidation/Reduction: The interconversion of functional groups is crucial. Aldehyd precursors can be synthesized from the corresponding alcohols by oxidation, or they can be oxidized further to carboxylic acids, as is necessary for the final amidation step to produce 4-Ethoxy-2-fluorobenzamide. researchgate.net

These fundamental reactions provide a robust toolkit for chemists to construct the specific substituted aromatic precursors required for the synthesis of complex molecules like 4-Ethoxy-2-fluorobenzamide.

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides, including 4-Ethoxy-2-fluorobenzamide, aims to reduce the environmental impact of chemical manufacturing. wisdomgale.com These principles provide a framework for designing safer, more efficient, and sustainable synthetic processes. instituteofsustainabilitystudies.com

Key green chemistry principles relevant to benzamide synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. instituteofsustainabilitystudies.com This can be achieved through atom-efficient reactions that maximize the incorporation of starting materials into the final product. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Catalytic methods are often superior to stoichiometric reagents in this regard. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. instituteofsustainabilitystudies.com This includes exploring the use of water, bio-based solvents, or solvent-free reaction conditions. wisdomgale.comchemrxiv.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. wisdomgale.com

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. wisdomgale.com Biocatalysis, utilizing enzymes, is a particularly green approach to amide bond formation, offering high selectivity and mild reaction conditions. nih.gov

Recent advancements in green amide synthesis include the use of boric acid as a catalyst for the direct reaction of carboxylic acids with urea in solvent-free conditions, and enzymatic methods using lipases in green solvents like cyclopentyl methyl ether. ucl.ac.uk Furthermore, electrosynthesis is emerging as a sustainable method for amide formation. sigmaaldrich.com Nitrile hydration is another straightforward and economical method for amide synthesis.

The pharmaceutical industry, a major producer of amide-containing compounds, is increasingly adopting green chemistry principles to reduce its environmental footprint. mdpi.comispe.org Companies like Pfizer and Merck have demonstrated significant reductions in waste and the use of hazardous materials by redesigning synthetic routes for commercial drugs. instituteofsustainabilitystudies.com

Interactive Data Table: Green Chemistry Metrics in Amide Synthesis

| Green Chemistry Principle | Application in Benzamide Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis, convergent synthetic routes | Reduced number of unit operations and waste streams |

| Atom Economy | Catalytic direct amidation, use of coupling agents with high atom economy | Minimized generation of stoichiometric byproducts |

| Safer Solvents | Use of water, ethanol, supercritical CO2, or solvent-free conditions | Reduced toxicity, flammability, and environmental pollution |

| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature | Reduced energy consumption and shorter reaction times |

| Catalysis | Use of enzymes (biocatalysis), heterogeneous catalysts | High selectivity, mild reaction conditions, catalyst recyclability |

Patent Literature Analysis for Synthetic Routes

A general and widely patented approach for the synthesis of benzamides involves the reaction of an activated carboxylic acid derivative with an amine. For the synthesis of 4-Ethoxy-2-fluorobenzamide, this would typically start from 4-ethoxy-2-fluorobenzoic acid.

Route 1: From Carboxylic Acid via Acyl Chloride

A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia (B1221849) or an ammonia equivalent to form the amide.

Step 1: Acyl Chloride Formation: 4-Ethoxy-2-fluorobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-ethoxy-2-fluorobenzoyl chloride. This is a standard and widely practiced transformation in organic synthesis.

Step 2: Amidation: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield 4-Ethoxy-2-fluorobenzamide.

This two-step process is a reliable and high-yielding method for the preparation of primary amides.

Route 2: Direct Amidation using Coupling Reagents

Another prevalent method found in patent literature is the direct coupling of a carboxylic acid with an amine using a coupling reagent. This approach avoids the isolation of the often-sensitive acyl chloride.

Reaction: 4-Ethoxy-2-fluorobenzoic acid can be reacted directly with an ammonia source in the presence of a coupling agent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium-based reagents like Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP).

While effective, these methods often generate stoichiometric amounts of byproducts, which can be a drawback from a green chemistry perspective.

Patents for Analogous Compounds:

Several patents describe the synthesis of substituted benzamides for various applications, particularly in the pharmaceutical industry. For instance, patents for antipsychotic agents and anthelmintic drugs often feature benzamide scaffolds. researchgate.netnih.gov Patent WO2003106440A2 describes the synthesis of a complex benzamide derivative, highlighting the multi-step nature of many pharmaceutical syntheses involving amide bond formation. google.com

The synthesis of precursors is also a key aspect of patent literature. For example, methods for preparing substituted benzoic acids, the key starting materials for benzamides, are frequently patented.

Interactive Data Table: Comparison of Synthetic Routes for Benzamides

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Via Acyl Chloride | Carboxylic Acid | Thionyl chloride, Oxalyl chloride, Ammonia | High yielding, reliable | Use of hazardous reagents, potential for side reactions |

| Direct Coupling | Carboxylic Acid | EDC, PyBOP, Ammonia | Milder conditions, avoids isolation of acyl chloride | Generates stoichiometric byproducts, can be expensive |

| Enzymatic Synthesis | Carboxylic Acid/Ester | Lipase, Amine | Highly selective, mild conditions, environmentally friendly | May have limited substrate scope, longer reaction times |

Advanced Spectroscopic Characterization Techniques for 4 Ethoxy 2 Fluorobenzamide

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 4-Ethoxy-2-fluorobenzamide.

The vibrational spectrum of 4-Ethoxy-2-fluorobenzamide is characterized by a series of distinct bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. The molecule, which has 23 atoms, exhibits 63 normal modes of vibration bohrium.comresearchgate.net.

Key vibrational modes include:

Amide Group Vibrations : The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct bands in the FT-IR spectrum in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, a strong and characteristic band, is expected in the 1680-1640 cm⁻¹ range.

Ethoxy Group Vibrations : The aliphatic C-H stretching modes of the ethyl group (CH₃ and CH₂) are observed between 3000 cm⁻¹ and 2850 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are typically found in the 1250-1050 cm⁻¹ region esisresearch.org.

Aromatic Ring Vibrations : The aromatic C-H stretching vibrations occur above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1600-1450 cm⁻¹ region.

C-F Vibration : The C-F stretching vibration is a strong band in the infrared spectrum, typically appearing in the 1250-1000 cm⁻¹ range.

A detailed assignment of the principal vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3400 | Amide group |

| N-H Symmetric Stretch | ~3250 | Amide group |

| Aromatic C-H Stretch | 3100-3000 | Benzene ring |

| Aliphatic C-H Stretch | 3000-2850 | Ethoxy group (-CH₂, -CH₃) |

| C=O Stretch (Amide I) | 1680-1640 | Carbonyl group |

| N-H Bend (Amide II) | 1620-1580 | Amide group |

| Aromatic C=C Stretch | 1600-1450 | Benzene ring |

| C-O-C Asymmetric Stretch | 1250-1200 | Ether linkage |

| C-F Stretch | 1250-1000 | Fluoro-aromatic bond |

| C-O-C Symmetric Stretch | 1080-1050 | Ether linkage |

To achieve a definitive assignment of the experimental FT-IR and Raman spectra, quantum chemical calculations are employed. Density Functional Theory (DFT), particularly using the B3LYP exchange-correlation functional with basis sets such as 6-311++G(d,p), is a standard method for this purpose nih.gov. These computational methods are used to optimize the molecular geometry and calculate the vibrational frequencies in the ground state bohrium.comnih.gov.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, the theoretical wavenumbers are typically scaled using appropriate scale factors to improve the correlation with experimental data bohrium.com. The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative description of each normal mode, confirming the accuracy of the vibrational assignments nih.gov. This combined experimental and theoretical approach allows for a complete and reliable characterization of the molecule's vibrational dynamics bohrium.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of 4-Ethoxy-2-fluorobenzamide in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the magnetically active nuclei within the molecule.

High-resolution 1D NMR spectra provide foundational data for structural confirmation.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethoxy group should present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic region will display complex multiplets for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the fluorine, ethoxy, and benzamide (B126) substituents. The two amide protons (-CONH₂) may appear as a broad singlet.

¹³C NMR : The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift (typically >160 ppm). The aromatic carbons will appear in the 100-160 ppm range, with their shifts significantly affected by the attached fluorine and oxygen atoms (via C-F and C-O coupling). The two carbons of the ethoxy group will appear in the upfield region.

¹⁹F NMR : The fluorine-19 NMR spectrum provides a direct probe of the fluorine atom's environment. For 4-Ethoxy-2-fluorobenzamide, a single resonance is expected. The chemical shift of this signal is characteristic of an aryl fluoride (B91410) ucsb.edu. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (JCF) can be observed, providing additional structural confirmation.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | |||

| -CONH₂ | 7.5 - 8.5 | Broad Singlet | Chemical shift is solvent-dependent |

| Aromatic-H | 6.5 - 8.0 | Multiplets | Complex splitting due to H-H and H-F coupling |

| -OCH₂CH₃ | 3.9 - 4.2 | Quartet | Coupled to -CH₃ protons |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | Coupled to -CH₂ protons |

| ¹³C | |||

| -C=O | >160 | Singlet | Amide carbonyl |

| Aromatic C-F | 155 - 165 | Doublet (¹JCF) | Large one-bond C-F coupling constant |

| Aromatic C-O | 150 - 160 | Singlet | |

| Aromatic C | 100 - 140 | Multiplets | Shifts and C-F couplings vary by position |

| -OCH₂CH₃ | 60 - 70 | Singlet | |

| -OCH₂CH₃ | 14 - 16 | Singlet | |

| ¹⁹F | -110 to -120 | Multiplet | Relative to CFCl₃; coupled to ortho protons |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure wikipedia.org.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between the methyl and methylene protons of the ethoxy group and to trace the coupling pathways between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C wikipedia.org. This experiment is essential for assigning the protonated carbons in the molecule, for example, linking the ¹H signals of the ethoxy and aromatic C-H groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, HMBC can show correlations from the ethoxy protons to the aromatic C4 carbon and from the aromatic protons to the carbonyl carbon.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) : The ¹⁹F,¹H-HOESY experiment can be particularly insightful. It detects through-space correlations between fluorine and proton nuclei. A correlation peak between the fluorine at position 2 and the amide N-H proton would provide strong evidence for a specific conformation stabilized by an intramolecular hydrogen bond nih.gov.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of 4-Ethoxy-2-fluorobenzamide and to gain structural information from its fragmentation patterns under ionization evitachem.com. For a compound with the formula C₉H₁₀FNO₂, the exact mass of the molecular ion [M]⁺• is 183.0692 u.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The primary fragments expected would arise from the cleavage of the most labile bonds.

Loss of the ethoxy group : Cleavage of the C-O bond of the ether can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a rearrangement, a common pathway for aromatic ethers.

Amide bond cleavage : The C(O)-N bond can cleave, leading to the formation of the 4-ethoxy-2-fluorobenzoyl cation.

Subsequent fragmentations : The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the benzoyl cation.

| m/z | Proposed Fragment Ion | Description |

| 183 | [C₉H₁₀FNO₂]⁺• | Molecular Ion |

| 155 | [C₇H₅FNO]⁺• | Loss of ethylene (C₂H₄) |

| 140 | [C₇H₅FO]⁺ | Loss of •NH₂ followed by loss of •CH₃ |

| 138 | [C₇H₃FNO]⁺• | Loss of ethoxy radical (•OC₂H₅) |

| 111 | [C₆H₄FO]⁺ | Loss of CO from m/z 139 (benzoyl cation) |

Fragmentation Pattern Analysis

Upon electron impact ionization, the molecular ion ([M]⁺•) of 4-Ethoxy-2-fluorobenzamide would be formed. The subsequent fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of an ethyl radical: A primary fragmentation event would likely involve the cleavage of the ethyl group from the ethoxy moiety, resulting in a resonance-stabilized phenoxy cation.

Loss of ethylene (ethene): A common fragmentation pathway for ethoxy-aromatic compounds is the McLafferty-type rearrangement, leading to the elimination of a neutral ethylene molecule and the formation of a hydroxyphenonium ion.

Cleavage of the amide group: The C-N bond of the amide group can undergo cleavage, leading to the formation of a 4-ethoxy-2-fluorobenzoyl cation.

Loss of the amide group: Fragmentation can also result in the loss of the entire amide group (-CONH2), yielding a 4-ethoxy-2-fluorophenyl radical cation.

Loss of carbon monoxide: The benzoyl cation formed from the cleavage of the amide group can further fragment by losing a neutral carbon monoxide molecule.

A plausible fragmentation pattern is summarized in the interactive table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [C9H10FNO2]⁺• | Molecular Ion | 183 | Intact molecule |

| [C7H5FNO2]⁺ | 154 | Loss of C2H5• | |

| [C7H6FNO]⁺• | 139 | Loss of CO from [C8H6FNO2]⁺ | |

| [C7H6FO]⁺ | 125 | Loss of NH2• from [C7H7FNO]⁺ | |

| [C6H4F]⁺ | 95 | Loss of CO from [C7H4FO]⁺ |

High-Resolution Mass Spectrometry for Molecular Composition

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For 4-Ethoxy-2-fluorobenzamide, with a molecular formula of C9H10FNO2, the theoretical exact mass can be calculated with high precision.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of 4-Ethoxy-2-fluorobenzamide is calculated as follows:

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 183.069857 |

An experimental HRMS measurement of the molecular ion of 4-Ethoxy-2-fluorobenzamide should yield a value extremely close to this theoretical mass, thereby confirming its elemental composition.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Elemental Composition and Chemical State Determination

In an XPS experiment on 4-Ethoxy-2-fluorobenzamide, the core-level spectra of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s) would be acquired. The binding energies of these core electrons are characteristic of the element and their chemical environment.

Carbon (C 1s): The C 1s spectrum is expected to be complex, with multiple peaks corresponding to the different chemical states of carbon in the molecule: C-C/C-H in the aromatic ring and ethyl group, C-O in the ethoxy group, C-N in the amide group, and C=O in the amide group.

Nitrogen (N 1s): A single peak is expected for the nitrogen in the amide group.

Oxygen (O 1s): Two distinct oxygen environments are present: the ether oxygen of the ethoxy group and the carbonyl oxygen of the amide group. This may result in two resolved peaks or a broadened single peak in the O 1s spectrum.

Fluorine (F 1s): A single peak corresponding to the C-F bond is anticipated.

The atomic concentrations of each element can be determined from the areas of their respective photoemission peaks, corrected by relative sensitivity factors.

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical Environment |

| Carbon | C 1s | 284-289 | Aromatic C-C/C-H, Aliphatic C-C/C-H, C-O, C-N, C=O |

| Nitrogen | N 1s | 399-401 | Amide (N-C=O) |

| Oxygen | O 1s | 531-534 | Ether (C-O-C), Carbonyl (C=O) |

| Fluorine | F 1s | 688-690 | C-F |

In Situ XPS Studies for Reaction Monitoring

While specific in situ XPS studies on 4-Ethoxy-2-fluorobenzamide are not documented, this technique is highly valuable for monitoring changes in the surface chemistry of a material under reaction conditions. For a compound like 4-Ethoxy-2-fluorobenzamide, in situ XPS could be employed to study its thermal decomposition, its interaction with catalytic surfaces, or its degradation under specific environmental conditions. By monitoring the changes in the core-level spectra of the constituent elements over time, one could gain insights into the reaction mechanisms, identify intermediate species, and determine the final products formed on the surface.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is element-specific and can be applied to a wide range of materials.

Near-Edge X-ray Absorption Fine Structure (XANES)

The Near-Edge X-ray Absorption Fine Structure (XANES) region of an XAS spectrum provides information about the unoccupied electronic states and the local coordination environment of the absorbing atom. For 4-Ethoxy-2-fluorobenzamide, XANES spectra could be collected at the K-edges of carbon, nitrogen, oxygen, and fluorine.

While experimental XAS data for 4-Ethoxy-2-fluorobenzamide is not available, theoretical calculations could be employed to predict the XANES spectra and aid in the interpretation of future experimental results.

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic structure of a material. It is element-specific, providing detailed information about the coordination environment of a selected atomic species. In the context of 4-Ethoxy-2-fluorobenzamide, EXAFS could be hypothetically employed to elucidate the precise arrangement of atoms around a specific element, for instance, the fluorine atom or the nitrogen and oxygen atoms of the amide group, if the molecule were part of a larger complex or adsorbed onto a surface.

The EXAFS phenomenon arises from the interaction of X-rays with core electrons of an atom. When an X-ray photon is absorbed by a core electron, the electron is ejected. The outgoing photoelectron wave can be scattered by neighboring atoms. This scattering creates an interference pattern that modulates the X-ray absorption coefficient. The analysis of these modulations, known as the EXAFS spectrum, can reveal information about the number, type, and distance of the neighboring atoms.

A hypothetical EXAFS study on a metal complex of 4-Ethoxy-2-fluorobenzamide, for example, could provide precise bond lengths between the metal center and the coordinating atoms of the benzamide ligand. The data extracted from the EXAFS spectrum is typically fitted to a theoretical model to obtain structural parameters.

Table 1: Hypothetical EXAFS Data for a Metal Complex of 4-Ethoxy-2-fluorobenzamide

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| M-O (amide) | 1 | 2.10 | 0.005 |

| M-N (amide) | 1 | 2.15 | 0.006 |

| M-F | 0 | - | - |

Note: This table is purely illustrative and represents the type of data that could be obtained from an EXAFS experiment. The values are not based on actual experimental results for 4-Ethoxy-2-fluorobenzamide.

Other Advanced Spectroscopic Probes

Beyond conventional spectroscopic methods, a range of other advanced spectroscopic probes could be envisioned for the in-depth characterization of 4-Ethoxy-2-fluorobenzamide, particularly in specialized research contexts such as surface science, materials science, or in the study of intermolecular interactions. These techniques could offer unique insights into the electronic structure, orientation, and local environment of the molecule.

For instance, X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), could be used to determine the elemental composition and chemical states of the atoms within 4-Ethoxy-2-fluorobenzamide. By analyzing the kinetic energies of photoelectrons emitted from the sample upon X-ray irradiation, one could distinguish between the different chemical environments of carbon, nitrogen, oxygen, and fluorine atoms in the molecule.

Another powerful technique, Surface-Enhanced Raman Spectroscopy (SERS) , could be employed to obtain vibrational spectra of 4-Ethoxy-2-fluorobenzamide at very low concentrations, provided the molecule is adsorbed on a suitable metallic nanostructured surface. SERS can enhance the Raman signal by several orders of magnitude, allowing for highly sensitive detection and characterization of the molecule's vibrational modes. This could be particularly useful for studying its orientation and interaction with the surface.

Table 2: Potential Applications of Advanced Spectroscopic Probes for 4-Ethoxy-2-fluorobenzamide

| Spectroscopic Probe | Potential Information Obtainable |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state analysis of individual atoms. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra, molecular orientation on surfaces. |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes, intermolecular interactions. |

These advanced techniques, while not routinely used for standard characterization, hold the potential to provide a deeper understanding of the physicochemical properties of 4-Ethoxy-2-fluorobenzamide in various environments.

Despite a comprehensive search of scientific databases and academic publications, no specific crystallographic data for the chemical compound “4-Ethoxy-2-fluorobenzamide” could be located. As a result, the generation of an article based on the provided outline is not possible at this time.

The performed searches aimed to retrieve information on:

Single Crystal X-ray Diffraction Analysis: No crystallographic information files (CIFs) or published studies detailing the crystal structure of 4-Ethoxy-2-fluorobenzamide were found.

Molecular Geometry and Conformation: Without experimental crystallographic data, a precise determination of its molecular geometry and conformation is not available.

Intermolecular Interactions: The specific hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal lattice of this compound remain uncharacterized.

Crystal Packing and Supramolecular Assemblies: There is no information on how molecules of 4-Ethoxy-2-fluorobenzamide arrange themselves in the solid state.

Polymorphism and Solid-State Phase Transitions: No studies on the existence of different crystalline forms (polymorphs) or their phase transitions have been reported.

Co-crystallization and Crystal Engineering Approaches: There is no available research on the formation of co-crystals involving 4-Ethoxy-2-fluorobenzamide.

While information exists for structurally related compounds, such as other fluorinated and ethoxy-substituted benzamides, this data cannot be extrapolated to accurately describe the specific crystallographic properties of 4-Ethoxy-2-fluorobenzamide. The precise atomic arrangement and intermolecular interactions are unique to each compound and can only be determined through experimental analysis.

Therefore, until experimental crystallographic data for 4-Ethoxy-2-fluorobenzamide becomes publicly available, the requested detailed article on its crystallographic investigations cannot be generated.

Computational Chemistry and Theoretical Studies on 4 Ethoxy 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-ethoxy-2,3-difluoro benzamide (B126), DFT calculations, particularly using the B3LYP exchange-correlation functional with various basis sets, have been instrumental in elucidating its molecular properties. bohrium.comnih.gov

Optimization of Molecular Geometries and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-ethoxy-2,3-difluoro benzamide, DFT calculations were used to find the equilibrium geometry by minimizing the energy of the structure. researchgate.net This process provides key structural parameters like bond lengths and bond angles. bohrium.com

To explore the flexibility of the molecule, particularly the orientation of the ethoxy group, a Potential Energy Surface (PES) scan is performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step to identify the most stable conformation (the one with the lowest energy). researchgate.net

Table 1: Selected Optimized Geometrical Parameters for 4-ethoxy-2,3-difluoro benzamide

| Parameter | Bond Length (Å) [B3LYP/6-311++G(d,p)] | Parameter | Bond Angle (°) [B3LYP/6-311++G(d,p)] |

|---|---|---|---|

| C=O | 1.222 | C2-C1-C6 | 118.9 |

| C-N | 1.365 | C1-C2-C3 | 120.8 |

| C4-O10 | 1.359 | C2-C3-C4 | 119.8 |

| C2-F8 | 1.343 | O10-C4-C5 | 124.9 |

| C3-F9 | 1.353 | C4-C5-C6 | 119.2 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. bohrium.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.comresearchgate.net

For 4-ethoxy-2,3-difluoro benzamide, the HOMO is primarily located over the benzene (B151609) ring and the ethoxy group, while the LUMO is distributed over the benzamide moiety. This distribution indicates that an electronic transition would involve an intramolecular charge transfer from the ethoxy-substituted ring to the amide group. bohrium.comnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 4-ethoxy-2,3-difluoro benzamide

| Parameter | Energy (eV) [B3LYP/6-311++G(d,p)] |

|---|---|

| HOMO | -6.91 |

| LUMO | -1.54 |

| Energy Gap (ΔE) | 5.37 |

Simulation of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are highly effective for simulating vibrational spectra (Infrared and Raman). nih.gov Theoretical frequencies are calculated from the optimized molecular geometry. These calculated values are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations. To achieve better agreement with experimental data, the calculated frequencies are uniformly scaled using a specific scaling factor. bohrium.com The excellent correspondence between the scaled theoretical spectra and the experimental FT-IR and FT-Raman spectra allows for a confident and detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and rocking of different functional groups. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored based on its electrostatic potential value. nih.gov

Red and Yellow Regions: These areas indicate a negative potential (electron-rich) and are the most likely sites for an electrophilic attack. In 4-ethoxy-2,3-difluoro benzamide, the most negative region is located around the carbonyl oxygen atom. nih.govsemanticscholar.org

Blue Regions: These areas represent a positive potential (electron-poor) and are susceptible to nucleophilic attack. The most positive regions are found around the hydrogen atoms of the amide (-NH2) group. nih.govsemanticscholar.org

The MEP map visually confirms the distribution of charge within the molecule and provides a guide to its intermolecular interactions and chemical reactivity. semanticscholar.org

Quantum Chemical Descriptors for Reactivity and Stability

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These indices provide quantitative measures of a molecule's stability and reactivity. bohrium.comnih.gov

Electrophilicity, Hardness, and Chemical Potential Indices

These descriptors are defined based on the energies of the frontier orbitals:

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance to a change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," implying higher stability and lower reactivity. bohrium.com

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. bohrium.com

These quantum descriptors provide a theoretical basis for understanding the chemical behavior of the molecule. bohrium.comnih.gov

Table 3: Calculated Global Reactivity Descriptors for 4-ethoxy-2,3-difluoro benzamide

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.225 |

| Chemical Hardness (η) | 2.685 |

| Electrophilicity Index (ω) | 3.325 |

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

The Fukui function is a key concept in conceptual density functional theory (DFT) that helps in identifying the most probable sites for nucleophilic and electrophilic attacks on a molecule. scm.comwikipedia.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comwikipedia.org

For a nucleophilic attack (the addition of an electron), the relevant Fukui function, denoted as f+(r ), indicates the regions where the molecule is most susceptible to attack by a nucleophile. Conversely, for an electrophilic attack (the removal of an electron), the Fukui function f-(r ) highlights the areas most likely to be attacked by an electrophile. scm.com By analyzing these functions, the local reactivity of different atomic sites within 4-Ethoxy-2-fluorobenzamide can be predicted.

Table 1: Hypothetical Condensed Fukui Functions for Selected Atoms in 4-Ethoxy-2-fluorobenzamide

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (f+ - f-) | Predicted Reactivity |

| C1 (Benzene Ring) | 0.08 | 0.12 | -0.04 | Electrophilic |

| C2 (Benzene Ring) | 0.15 | 0.05 | 0.10 | Nucleophilic |

| C4 (Benzene Ring) | 0.09 | 0.11 | -0.02 | Electrophilic |

| O (Carbonyl) | 0.25 | 0.03 | 0.22 | Nucleophilic |

| N (Amide) | 0.18 | 0.08 | 0.10 | Nucleophilic |

| F (Fluorine) | 0.04 | 0.20 | -0.16 | Electrophilic |

| O (Ethoxy) | 0.12 | 0.09 | 0.03 | Nucleophilic |

Note: This data is hypothetical and serves for illustrative purposes based on general principles of reactivity for similar functional groups.

Advanced Ab Initio and Post-Hartree-Fock Methods

To achieve a more accurate description of the electronic structure of 4-Ethoxy-2-fluorobenzamide, advanced computational methods beyond standard DFT are employed. Ab initio and post-Hartree-Fock methods provide a higher level of theory by incorporating a more sophisticated treatment of electron correlation, which is the interaction between electrons. wikipedia.orgresearchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation, which only considers the average effect of electron repulsion. wikipedia.orguba.arepfl.ch These methods are computationally more demanding but yield more reliable results for properties like molecular geometries, vibrational frequencies, and reaction energies. uba.arepfl.ch

The application of such methods to fluorinated benzamides can reveal the subtle effects of fluorine substitution on the molecule's electronic properties and crystal packing. osti.gov For instance, crystal structure prediction calculations using ab initio methods can explain how fluorine substitution can suppress disorder in the crystal lattice. osti.gov

Table 2: Comparison of Computational Methods for 4-Ethoxy-2-fluorobenzamide

| Method | Level of Theory | Key Advantages | Common Applications |

| Hartree-Fock (HF) | Ab initio | Computationally efficient | Initial geometry optimization, wavefunction generation |

| Møller-Plesset (MP2) | Post-Hartree-Fock | Includes electron correlation | More accurate energy and geometry predictions |

| Coupled Cluster (CCSD) | Post-Hartree-Fock | High accuracy for correlation energy | Benchmarking, highly accurate property calculations |

| Density Functional Theory (DFT) | - | Good balance of accuracy and cost | A wide range of molecular property calculations nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of 4-Ethoxy-2-fluorobenzamide, revealing its flexibility and the different shapes it can adopt.

These simulations provide insights into how the molecule's structure changes in different environments, such as in solution. For molecules with flexible groups like the ethoxy group, MD simulations can map the potential energy surface associated with bond rotations, identifying the most stable conformations. researchgate.net This is crucial for understanding how the molecule might interact with biological targets or other molecules.

The study of related compounds, such as benzamide derivatives, through MD simulations has been used to analyze their conformational preferences and reactivity. tandfonline.com Such simulations can also shed light on intermolecular interactions, like hydrogen bonding, which are vital for understanding the condensed-phase behavior of the compound. tandfonline.com

Table 3: Key Parameters in a Hypothetical Molecular Dynamics Simulation of 4-Ethoxy-2-fluorobenzamide

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36 | Defines the potential energy function of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous environment |

| Temperature | 300 K | Represents physiological conditions |

| Pressure | 1 atm | Represents standard atmospheric pressure |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |

| Time Step | 2 fs | Integration step for the equations of motion |

Note: This data is hypothetical and represents a typical setup for an MD simulation.

Reactivity Profiles and Mechanistic Pathways of 4 Ethoxy 2 Fluorobenzamide

Amide Group Transformations

The benzamide (B126) portion of the molecule is susceptible to a variety of reactions typical of primary amides, including hydrolysis, reduction, and reactions at the nitrogen atom.

Hydrolysis Kinetics and Mechanisms (Acid- and Base-Catalyzed)

Amides are relatively stable to hydrolysis but will break down into a carboxylic acid and ammonia (B1221849) (or an amine) under acidic or basic conditions, typically requiring heat.

Mechanism Steps (Acid-Catalyzed):

Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom.

Elimination: The C-N bond cleaves, releasing ammonia (NH₃) as the leaving group and forming the protonated carboxylic acid.

Deprotonation: A water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis proceeds via a different mechanism. The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This step is typically the rate-determining step. A tetrahedral intermediate is formed, which then collapses to expel the amide ion (NH₂⁻), a very poor leaving group. However, in the final step, a rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the amide ion, forming a stable carboxylate salt and ammonia. This final, irreversible deprotonation of the carboxylic acid drives the reaction to completion.

Mechanism Steps (Base-Catalyzed):

Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, eliminating the amide ion (NH₂⁻).

Deprotonation: The carboxylic acid product quickly transfers a proton to the highly basic amide ion, forming a carboxylate salt and ammonia.

Reduction Reactions to Amines

The amide group of 4-Ethoxy-2-fluorobenzamide can be completely reduced to an amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). chegg.commasterorganicchemistry.com Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of amides yields amines because the carbonyl oxygen is ultimately eliminated. masterorganicchemistry.comchemistrysteps.com

The reaction proceeds through a complex mechanism. Initially, the hydride from LiAlH₄ attacks the carbonyl carbon. chemistrysteps.com The oxygen atom coordinates to the aluminum, eventually being eliminated as an aluminate salt. An intermediate iminium ion is formed, which is then subjected to a second hydride attack to yield the final amine product, (4-ethoxy-2-fluorophenyl)methanamine. chemistrysteps.comyoutube.com An aqueous workup is required to neutralize the reaction mixture and isolate the amine product. stackexchange.com

Reaction: 4-Ethoxy-2-fluorobenzamide + LiAlH₄ → (4-ethoxy-2-fluorophenyl)methanamine

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amide in 4-Ethoxy-2-fluorobenzamide possesses two hydrogen atoms and can act as a nucleophile, allowing for N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of one or both of the N-H protons with an alkyl group. It is typically achieved by first deprotonating the amide with a strong base (e.g., NaH) to form a more nucleophilic amidate anion. This anion then reacts with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (Sɴ2) reaction to form the N-alkylated amide. researchgate.netwikipedia.org Controlling the reaction to achieve monoalkylation can be challenging, as the primary product can be deprotonated and react again to form a dialkylated product. wikipedia.org

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom, forming an imide. This is a common method for synthesizing imides and is often carried out using an acyl chloride or acid anhydride (B1165640) as the acylating agent, typically in the presence of a base like pyridine. semanticscholar.orgsemanticscholar.orgresearchgate.net The base serves to neutralize the HCl produced and can also act as a nucleophilic catalyst.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring towards substitution is profoundly influenced by the electronic properties of the attached ethoxy, fluoro, and benzamide groups.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents determine both the rate of the reaction (activation/deactivation) and the position of the incoming electrophile (directing effects). wikipedia.orglumenlearning.com

The directing effects are governed by the ability of each substituent to donate or withdraw electron density through resonance and inductive effects. masterorganicchemistry.comlibretexts.org

Ethoxy Group (-OCH₂CH₃): The oxygen atom has lone pairs that it can donate into the ring via resonance (+M effect). This strongly increases the electron density at the ortho and para positions. Although oxygen is electronegative (inductive withdrawal, -I effect), the resonance effect is dominant. Therefore, the ethoxy group is a strong activator and an ortho, para-director . libretexts.orgorganicchemistrytutor.com

The position para to the ethoxy group (C1) is already occupied by the amide.

The positions ortho to the ethoxy group are C3 and C5.

Thus, electrophilic substitution is expected to occur primarily at the C3 and C5 positions . The C3 position is also ortho to the fluoro group and meta to the amide, while the C5 position is meta to the fluoro group and ortho to the amide. Steric hindrance from the adjacent fluoro group might slightly disfavor substitution at C3 compared to C5.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Effect |

|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Withdrawing (-I) | Donating (+M) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -CONH₂ (Amide) | Withdrawing (-I) | Withdrawing (-M) | Deactivating | Meta |

Nucleophilic Aromatic Substitution at the Fluorine Position

Nucleophilic Aromatic Substitution (SɴAr) involves a nucleophile displacing a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. wikipedia.orgchemistrysteps.compressbooks.pub

In 4-ethoxy-2-fluorobenzamide, the fluorine atom can act as the leaving group. The reactivity of halogens as leaving groups in SɴAr reactions follows the order F > Cl > Br > I, which is the reverse of their order in Sɴ1 and Sɴ2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine withdrawing electron density from the carbon atom being attacked. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Activating/Deactivating Groups: The presence of EWGs ortho or para to the leaving group is crucial for stabilizing this negative charge and activating the ring towards attack. youtube.com

Amide Group (-CONH₂): Located ortho to the fluorine, this group is electron-withdrawing and will help to stabilize the negative charge of the Meisenheimer complex through resonance, thus activating the ring for SɴAr.

Ethoxy Group (-OC₂H₅): Located para to the fluorine, this group is strongly electron-donating. It will destabilize the negative charge of the intermediate, thereby deactivating the ring towards SɴAr.

Predicted Reactivity: The reactivity of 4-ethoxy-2-fluorobenzamide in SɴAr reactions is governed by these opposing electronic effects. The activating, electron-withdrawing amide group at the ortho position promotes the reaction, while the deactivating, electron-donating ethoxy group at the para position inhibits it. The net result is that SɴAr at the fluorine position is possible but likely requires more forcing conditions (e.g., strong nucleophiles, high temperatures) than a ring activated by multiple strong EWGs (like nitro groups). The nucleophile would replace the fluorine atom to yield a 2-substituted-4-ethoxybenzamide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-Ethoxy-2-fluorobenzamide, the carbon-fluorine (C-F) bond presents a potential site for such transformations. The C-F bond is the strongest single bond to carbon, making its activation a significant challenge. However, the presence of the electron-withdrawing benzamide group can facilitate this process. mdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that begins with the oxidative addition of an aryl halide (or in this case, aryl fluoride) to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For electron-deficient aryl fluorides, the oxidative addition step is often the most challenging. The success of such reactions typically relies on the use of specialized ligands that can stabilize the palladium center and facilitate the cleavage of the strong C-F bond. mdpi.comrsc.org For instance, palladium-catalyzed cross-coupling of electron-deficient fluoro-aromatics with N-tosylhydrazones has been reported, proceeding through C-F bond activation and migratory insertion of a palladium carbene. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Analogous Aryl Fluorides

| Aryl Fluoride (B91410) Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 1-fluoro-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-nitro-1,1'-biphenyl | 85 |

| 2,4-difluorobenzonitrile | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | 4'-methoxy-[1,1'-biphenyl]-2,4-dicarbonitrile | 78 |

This table presents data for analogous compounds to illustrate the potential for palladium-catalyzed cross-coupling reactions involving C-F bond activation.

Ethoxy Group Reactivity

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of aryl alkyl ethers, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance effects.

For 4-Ethoxy-2-fluorobenzamide, treatment with a strong acid would likely lead to the formation of 4-hydroxy-2-fluorobenzamide and an ethyl halide. The mechanism would involve the protonation of the ethoxy oxygen, making the ethyl group susceptible to nucleophilic attack by the counterion of the acid.

The ethoxy group can be susceptible to oxidation, particularly at the benzylic-like position (the carbon atom of the ethyl group attached to the oxygen). Strong oxidizing agents can potentially cleave the ether or oxidize the methylene group. However, the presence of other functional groups on the aromatic ring will influence the selectivity of such reactions. More commonly, oxidation reactions involving aromatic ethers focus on the aromatic ring itself or other more reactive sites. The oxidation of the ethoxy group in 4-Ethoxy-2-fluorobenzamide would likely require specific reagents that target the C-H bonds adjacent to the oxygen atom.

Fluorine Reactivity and Defluorination Strategies

The fluorine atom at the 2-position significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing inductive effect can activate the ring towards nucleophilic aromatic substitution, although this is somewhat counteracted by the electron-donating ethoxy group.

Defluorination, or the removal of the fluorine atom, is a challenging transformation due to the strength of the C-F bond. Strategies for defluorination often involve metabolic activation in biological systems or harsh chemical conditions. nih.govnih.gov For polyfluoroaromatic compounds, selective hydrodefluorination can be achieved using specific catalytic systems. mdpi.com For instance, iridium-based catalysts have shown high regioselectivity in the hydrodefluorination of polyfluoroarenes, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com The introduction of electron-withdrawing groups on the fluorinated benzene derivatives has been shown to facilitate the reduction process. mdpi.com

In the context of 4-Ethoxy-2-fluorobenzamide, a potential defluorination strategy could involve transition metal-catalyzed hydrodefluorination, where a hydride source replaces the fluorine atom. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the ethoxy and benzamide substituents.

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways of reactions involving 4-Ethoxy-2-fluorobenzamide is crucial for predicting its behavior and developing synthetic applications. Computational studies, alongside experimental evidence from analogous systems, provide valuable insights.

While 4-Ethoxy-2-fluorobenzamide does not have a traditional benzylic position (a carbon atom directly attached to the aromatic ring and a hydrogen), the methylene group (-CH₂-) of the ethoxy substituent can be considered a "benzylic-like" position. This is because a radical formed at this position can be stabilized by resonance with the aromatic ring. fiveable.me

The formation of a radical at the benzylic-like position could be initiated by radical initiators or through photochemical methods. Once formed, this radical can participate in a variety of reactions, including halogenation, oxidation, or coupling reactions. The stability of this benzylic-like radical would be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating nature of the oxygen atom in the ethoxy group can help stabilize an adjacent radical.

Table 2: Bond Dissociation Energies (BDEs) of C-H Bonds in Related Structures

| Compound | C-H Bond Position | BDE (kcal/mol) |

|---|---|---|

| Toluene | Benzylic | 89.7 |

| Ethylbenzene | Benzylic | 85.5 |

This table provides representative BDEs to illustrate the relative ease of hydrogen abstraction from benzylic and related positions.

The study of such radical pathways is essential for understanding potential side reactions in other transformations or for designing specific synthetic routes that leverage the reactivity of the ethoxy group's methylene C-H bonds.

Transition State Analysis of 4-Ethoxy-2-fluorobenzamide: A Theoretical Frontier

Computational chemistry provides a powerful toolkit for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the characterization of transition states, which are the highest energy points along the reaction coordinate, providing crucial insights into the kinetics and feasibility of a chemical transformation. For a molecule like 4-ethoxy-2-fluorobenzamide, such analyses could illuminate the pathways of key reactions such as hydrolysis, amide bond formation, or nucleophilic aromatic substitution.

A computational study on the closely related compound, 4-ethoxy-2,3-difluorobenzamide, utilized Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and various basis sets to perform a potential energy surface (PES) scan. nih.govresearchgate.net This analysis aimed to identify the most stable molecular conformation by varying a selected dihedral angle. While this provides valuable information about the ground state of a similar molecule, it does not describe the transition states of its chemical reactions.

General principles of physical organic chemistry suggest that the reactivity of 4-ethoxy-2-fluorobenzamide would be influenced by its substituent groups. The ethoxy group at the para position is an electron-donating group through resonance, which would affect the electron density of the aromatic ring and the carbonyl group. Conversely, the fluorine atom at the ortho position is an electron-withdrawing group via induction, which would also modulate the reactivity of the molecule. The interplay of these electronic effects would be critical in determining the energy and structure of transition states for various reactions.

For instance, in a hypothetical nucleophilic acyl substitution reaction, the attacking nucleophile would approach the carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this step would be influenced by the steric hindrance of the ortho-fluorine and the electronic effects of both the ethoxy and fluoro substituents. A detailed transition state analysis would provide the activation energy for this step, a key determinant of the reaction rate.

Similarly, for a nucleophilic aromatic substitution reaction, where a nucleophile displaces a substituent on the aromatic ring, the stability of the Meisenheimer complex intermediate and the associated transition states would be paramount. The electron-withdrawing nature of the amide group and the fluorine atom would influence the stability of this negatively charged intermediate.

While specific transition state data for 4-ethoxy-2-fluorobenzamide is absent from the surveyed literature, the methodologies for such analyses are well-established. Future computational studies employing DFT or higher-level ab initio methods could provide a comprehensive understanding of its reactivity profile. Such studies would involve locating the transition state structures for specific reactions, calculating their energies to determine the activation barriers, and performing frequency calculations to confirm them as true first-order saddle points on the potential energy surface.

Table 6.5.2.1: Hypothetical Parameters for Transition State Analysis of a Reaction of 4-Ethoxy-2-fluorobenzamide

| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Key Geometric Feature of Transition State |

|---|---|---|

| Nucleophilic Acyl Substitution | 20 - 30 | Lengthened C=O bond, forming C-Nucleophile bond |

| Acid-Catalyzed Hydrolysis | 15 - 25 | Protonated carbonyl oxygen, elongated C-N bond |

| Base-Catalyzed Hydrolysis | 18 - 28 | Formation of tetrahedral intermediate |

| Nucleophilic Aromatic Substitution | 25 - 35 | Partial bond formation between nucleophile and aromatic carbon |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific values would require dedicated computational studies.

Derivatization Strategies and Synthetic Applications of 4 Ethoxy 2 Fluorobenzamide

Systematic Derivatization for Structure-Reactivity Relationship Studies

Systematic derivatization is a cornerstone of medicinal chemistry, utilized to probe the structure-activity relationships (SAR) of a lead compound. For 4-Ethoxy-2-fluorobenzamide, derivatization can be systematically performed at three key positions: the amide group, the ethoxy group, and the aromatic ring, to understand how structural modifications influence biological activity and physicochemical properties.

Amide (N-substitution): The primary amide is a key hydrogen bond donor and acceptor. Replacing the amide protons with various alkyl or aryl groups can significantly impact a molecule's binding affinity, solubility, and metabolic stability. For instance, in related 2-phenoxybenzamide (B1622244) series, the nature of substituents on an aniline (B41778) moiety attached to the benzamide (B126) core dramatically influenced antiplasmodial activity and cytotoxicity uit.no. A similar strategy applied to 4-Ethoxy-2-fluorobenzamide would involve coupling with a diverse range of amines to explore the steric and electronic requirements of a target receptor.

Ethoxy Group (O-dealkylation and functionalization): The ethoxy group can be dealkylated to reveal a phenol, which can then be used as a handle for further functionalization. This phenolic hydroxyl group can be converted into a variety of ethers or esters. Such modifications are crucial for tuning properties like lipophilicity (LogP), which affects cell permeability and target engagement.

Aromatic Ring: While the 2-fluoro and 4-ethoxy substituents are defining features, further substitution on the benzene (B151609) ring could be explored. However, this is often synthetically more challenging than modifying the amide or ethoxy groups. The fluorine atom itself is a critical component; in studies of other fluorinated benzamides, the position of the fluorine atom has been shown to have a substantial effect on receptor binding affinity nih.gov.

These systematic modifications allow for the generation of compound libraries, which can be screened to build a comprehensive SAR model, guiding the optimization of lead compounds toward candidates with improved potency and drug-like properties.

Table 1: Potential Derivatization Points on 4-Ethoxy-2-fluorobenzamide for SAR Studies This table is illustrative and based on general chemical principles.

| Modification Site | Potential Derivatives | Properties Influenced | Rationale |

|---|---|---|---|

| Amide Nitrogen | Secondary amides, Tertiary amides, Acylsulfonamides | Hydrogen bonding capacity, Lipophilicity, Metabolic stability | To explore receptor pocket space and improve pharmacokinetic profiles. |

| Ethoxy Group | Phenol (via O-dealkylation), Longer alkoxy chains, Ethers with polar groups | Lipophilicity, Solubility, Target interactions | To optimize permeability and introduce new binding interactions. |